2-(Methylsulfanyl)-1,3,4-thiadiazolehydroiodide
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Overview
Description
2-(Methylsulfanyl)-1,3,4-thiadiazolehydroiodide is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)-1,3,4-thiadiazolehydroiodide typically involves the reaction of 2-amino-5-methylthio-1,3,4-thiadiazole with hydroiodic acid. The reaction is carried out under controlled conditions, often involving heating to facilitate the formation of the desired product. Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylsulfanyl)-1,3,4-thiadiazolehydroiodide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2-(Methylsulfanyl)-1,3,4-thiadiazolehydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-1,3,4-thiadiazolehydroiodide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound can interfere with cellular processes such as DNA replication and protein synthesis, contributing to its biological activity.
Comparison with Similar Compounds
2-(Methylsulfanyl)nicotinamide: This compound shares the methylsulfanyl group but has a different heterocyclic core.
Thiazole Derivatives: Compounds containing the thiazole ring exhibit similar chemical properties and biological activities.
2-Methylsulfanyl-1,4-dihydropyrimidines: These compounds are structurally related and have comparable reactivity.
Uniqueness: 2-(Methylsulfanyl)-1,3,4-thiadiazolehydroiodide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its wide range of applications in different fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C3H5IN2S2 |
---|---|
Molecular Weight |
260.12 g/mol |
IUPAC Name |
2-methylsulfanyl-1,3,4-thiadiazole;hydroiodide |
InChI |
InChI=1S/C3H4N2S2.HI/c1-6-3-5-4-2-7-3;/h2H,1H3;1H |
InChI Key |
UXQCCSSUWUDICF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=CS1.I |
Origin of Product |
United States |
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